molecular formula C9H15N3O5 B12323646 [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

Cat. No.: B12323646
M. Wt: 245.23 g/mol
InChI Key: GUPBGRHABGKBNJ-UHFFFAOYSA-N
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Description

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol is a complex organic compound characterized by its unique structure, which includes an azido group, a hydroxymethyl group, and a furodioxol ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the furodioxol ring system, introduction of the azido group, and the addition of the hydroxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, play a crucial role in optimizing the yield and purity of the final product.

Industrial Production Methods

While detailed industrial production methods for this specific compound are not widely documented, general principles of organic synthesis and scale-up techniques can be applied. These include the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification methods such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The azido group can be reduced to form amines.

    Substitution: The azido group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions, including temperature, solvent choice, and reaction time, are critical for achieving desired products.

Major Products

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while reduction of the azido group can produce primary amines.

Scientific Research Applications

Chemistry

In chemistry, [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and protein interactions. The azido group, in particular, is useful for bioorthogonal chemistry, enabling the labeling and tracking of biomolecules in living systems.

Medicine

In medicine, this compound has potential applications in drug development. Its ability to undergo various chemical transformations makes it a versatile intermediate for the synthesis of pharmaceutical compounds.

Industry

In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its unique reactivity profile allows for the development of new materials with tailored properties.

Mechanism of Action

The mechanism of action of [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol involves its interaction with specific molecular targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This property is exploited in various applications, including drug development and materials science. The hydroxymethyl group can undergo oxidation or reduction, further modifying the compound’s reactivity and interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to [6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol include:

Uniqueness

What sets this compound apart is its combination of an azido group and a furodioxol ring system. This unique structure allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C9H15N3O5

Molecular Weight

245.23 g/mol

IUPAC Name

[6-azido-5-(hydroxymethyl)-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxol-5-yl]methanol

InChI

InChI=1S/C9H15N3O5/c1-8(2)15-5-6(11-12-10)9(3-13,4-14)17-7(5)16-8/h5-7,13-14H,3-4H2,1-2H3

InChI Key

GUPBGRHABGKBNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(OC2C(C(OC2O1)(CO)CO)N=[N+]=[N-])C

Origin of Product

United States

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